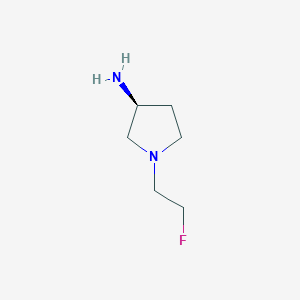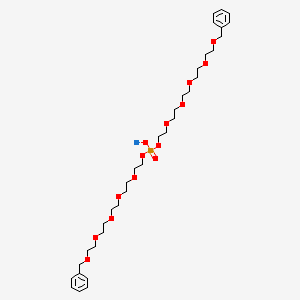
Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate, sodium salt: is a complex organic compound with a unique structure that includes multiple ether linkages and a phosphate group. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate, sodium salt typically involves the reaction of 1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions may target the phosphate group, converting it to phosphite or hypophosphite derivatives.
Substitution: The ether linkages in the compound can participate in nucleophilic substitution reactions, where the ether oxygen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phenolic derivatives and quinones.
Reduction: Phosphite and hypophosphite derivatives.
Substitution: Various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the formation of complex ether and phosphate linkages.
Biology: In biological research, it may be used as a model compound to study the behavior of phosphate esters in biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism by which Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate, sodium salt exerts its effects involves the interaction of its phosphate group with various molecular targets. The phosphate group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The ether linkages provide flexibility and stability to the molecule, allowing it to interact with different molecular environments.
Comparaison Avec Des Composés Similaires
- Phosphoric acid bis(16-phenyl-3,6,9,12,15-pentaoxahexadecan-1-yl) ester sodium salt
- Bis(2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl) phosphate sodium salt
Uniqueness: Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate, sodium salt is unique due to its specific arrangement of ether linkages and the presence of a phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
99670-25-4 |
|---|---|
Formule moléculaire |
C34H54NaO14P |
Poids moléculaire |
740.7 g/mol |
Nom IUPAC |
sodium;bis[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] phosphate |
InChI |
InChI=1S/C34H55O14P.Na/c35-49(36,47-29-27-43-21-19-39-13-11-37-15-17-41-23-25-45-31-33-7-3-1-4-8-33)48-30-28-44-22-20-40-14-12-38-16-18-42-24-26-46-32-34-9-5-2-6-10-34;/h1-10H,11-32H2,(H,35,36);/q;+1/p-1 |
Clé InChI |
ICTDZBKODTYJFP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOP(=O)([O-])OCCOCCOCCOCCOCCOCC2=CC=CC=C2.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate](/img/structure/B12079235.png)
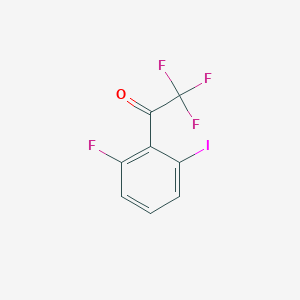
![6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12079243.png)
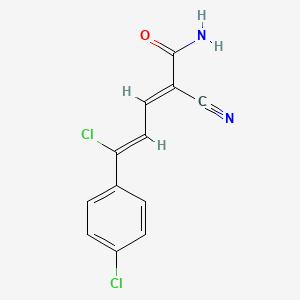

![[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)

![2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene](/img/structure/B12079293.png)

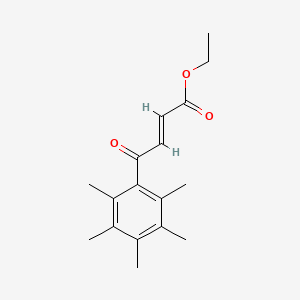

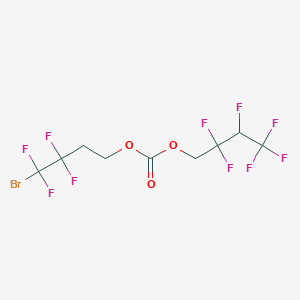
![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)
